molecular formula C13H8Cl2F2S B7990672 1-Chloro-2-fluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

1-Chloro-2-fluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7990672
M. Wt: 305.2 g/mol
InChI Key: GSJCLUIHSNRJEJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-fluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. This process typically starts with the preparation of the intermediate 1-chloro-2-fluoro-5-bromomethylbenzene, which is then reacted with 3-chloro-4-fluorothiophenol under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are selected to minimize environmental impact and ensure the safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-fluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (chlorine and fluorine) on the benzene ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce the sulfanylmethyl group to a thiol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives or dehalogenated products.

Scientific Research Applications

1-Chloro-2-fluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.

    Chemical Biology: It is employed in the study of biological systems and the development of chemical probes for biological research.

    Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The presence of halogen atoms and the sulfanylmethyl group can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

  • 1-Chloro-2-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene
  • 1-Chloro-2-fluoro-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene
  • 1-Chloro-2-fluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene

Comparison: 1-Chloro-2-fluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is unique due to the specific positioning of its substituents, which can affect its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms on the benzene ring, along with the sulfanylmethyl group, provides a distinct electronic and steric environment that can influence its interactions with other molecules.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-4-[(3-chloro-4-fluorophenyl)methylsulfanyl]-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F2S/c14-10-5-8(1-3-12(10)16)7-18-9-2-4-13(17)11(15)6-9/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJCLUIHSNRJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC2=CC(=C(C=C2)F)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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